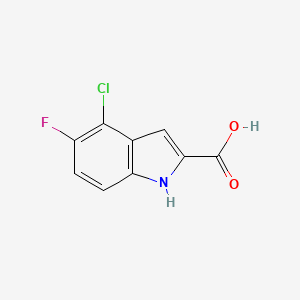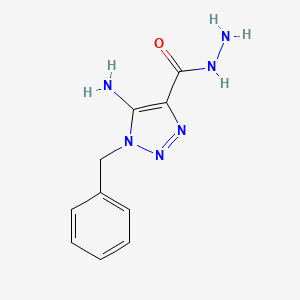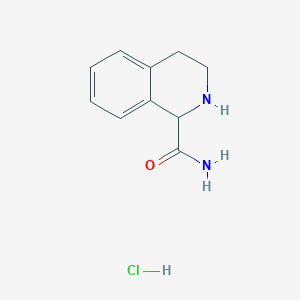
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride
描述
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a tetrahydroisoquinoline core, which is a common structural motif in many natural and synthetic bioactive molecules .
准备方法
The synthesis of 1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride can be achieved through several synthetic routes. Traditional methods include the Bischler-Napieralski, Pictet-Gams, Pictet-Spengler, and Pomeranz-Fritsch reactions . These methods typically involve cyclization reactions of N-(haloalkyl)aryl derivatives under acidic conditions. Industrial production methods often employ these classical reactions due to their efficiency and scalability .
化学反应分析
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form isoquinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides Major products formed from these reactions include isoquinoline derivatives and various substituted tetrahydroisoquinolines.
科学研究应用
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential neuroprotective effects and its role in modulating neurotransmitter systems.
Medicine: It has been investigated for its potential use in treating neurodegenerative diseases and as an inhibitor of certain enzymes involved in disease pathways
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1,2,3,4-tetrahydroisoquinoline-1-carboxamide hydrochloride involves its interaction with various molecular targets. It is known to modulate neurotransmitter systems by inhibiting enzymes such as monoamine oxidase. This inhibition leads to increased levels of neurotransmitters like dopamine and serotonin, which can have neuroprotective effects . Additionally, the compound may interact with other molecular pathways involved in cell signaling and apoptosis .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline-1-carboxamide hydrochloride can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the carboxamide group.
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Features a methyl group at the nitrogen atom
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-1-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c11-10(13)9-8-4-2-1-3-7(8)5-6-12-9;/h1-4,9,12H,5-6H2,(H2,11,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOQWCCJHLJCSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C(=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H-thieno[3,2-c]azepine-2-carboxylic acid](/img/structure/B3379576.png)
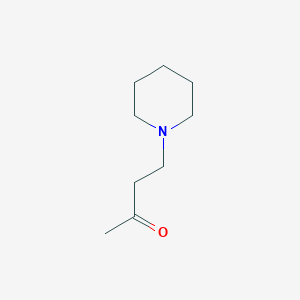
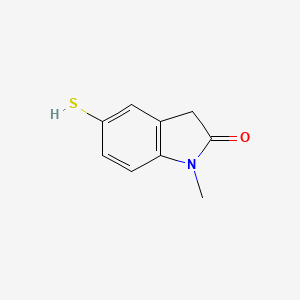
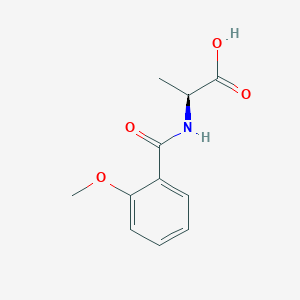
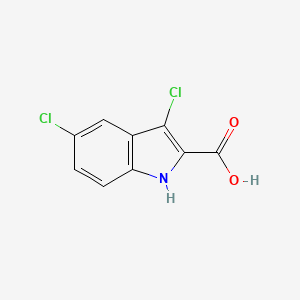
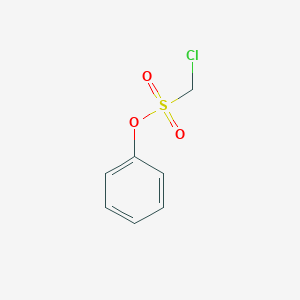
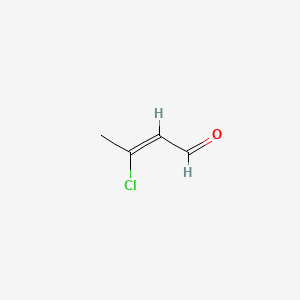
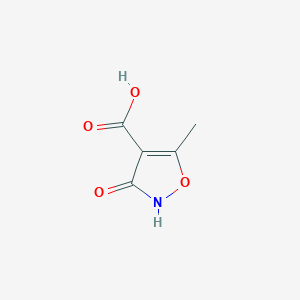
![2-Methyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B3379634.png)
![rac-(3R,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B3379637.png)
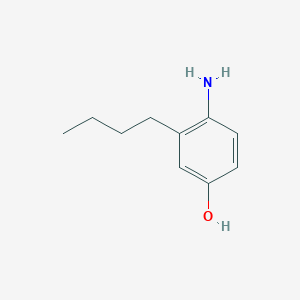
![2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide](/img/structure/B3379661.png)
